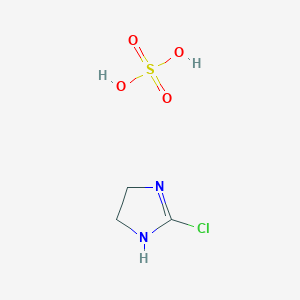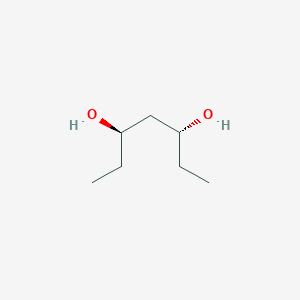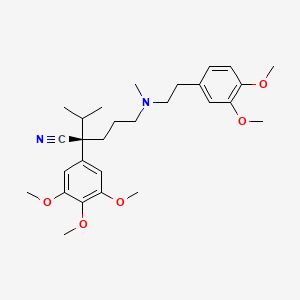![molecular formula C17H26NP B1601552 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- CAS No. 540492-51-1](/img/structure/B1601552.png)
1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-
Vue d'ensemble
Description
“1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-” is a chemical compound with the molecular formula C17H26NP1. It’s offered by several chemical suppliers21.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that similar compounds are often used in asymmetric C-H functionalization organic transformations3.Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 26 hydrogen atoms, and 1 phosphorus atom1. The exact structure would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, similar compounds are often used as ligands in various organic transformations3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the search results. However, it’s noted that similar compounds are air sensitive3.Applications De Recherche Scientifique
Catalysis and Ligand Design
Phosphorus-containing ligands, such as bis(diphenylphosphino)amines with various substituents, have been synthesized and evaluated in catalytic processes. These ligands, when activated with chromium and other metal catalysts, have shown significant promise in the ethylene tetramerization process, producing high-value chemical products like 1-octene and 1-hexene with excellent selectivity and activity. The structural modifications of these ligands enable fine-tuning of the catalytic performance, highlighting their potential in industrial applications (Kuhlmann et al., 2007).
Material Science
In materials science, novel phosphorus-containing polymers have been developed for various applications. For instance, fluorinated polyimides based on bis(ether amine) monomers have been synthesized, offering properties such as high solubility in organic solvents, transparency, low dielectric constants, and excellent thermal stability. These materials are promising for use in electronic and optoelectronic devices due to their unique electrical and optical properties (Chung et al., 2006).
Organometallic Chemistry
The synthesis and characterization of zinc complexes with bis(phosphino)amines have been reported, exploring their reactivity with CO2. Such studies provide insights into the potential use of these complexes in catalysis, especially in reactions involving CO2 activation and conversion. This research contributes to the development of sustainable chemical processes by utilizing CO2 as a raw material (Dickie et al., 2014).
Pharmaceutical and Medical Applications
Phosphorus-containing compounds have also been explored for their potential in medical applications, particularly in the development of new anticancer agents. Gold(I) complexes with phosphine ligands have been synthesized and evaluated for their in vitro and in vivo anticancer activity. The structure-activity relationship studies of these complexes provide valuable information for the design of new metal-based drugs (Horvath et al., 2012).
Polymer Chemistry
Research into the synthesis of novel fluorinated polyamides using noncoplanar aromatic bis(ether amine) monomers has led to the development of materials with exceptional solubility, thermal stability, and optical properties. These materials are of interest for their potential applications in advanced technologies, including high-performance polymers and optoelectronic devices (Shockravi et al., 2011).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. It’s always important to handle chemical compounds with care and follow safety protocols.
Orientations Futures
The future directions for this compound are not specified in the search results. However, given its potential use in organic transformations3, it could be an area of interest for further research.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
Propriétés
IUPAC Name |
1-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NP/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6/h7-13,17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHDIGXWRNPNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1C2=CC=CC=C2C=C1N(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478900 | |
| Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |
CAS RN |
540492-51-1 | |
| Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-[2-[2-(2-Hydroxypropoxy)ethoxy]ethoxy]ethoxy]propan-2-ol](/img/structure/B1601472.png)










